molecular formula C11H10BrNO2 B13145470 [2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

Cat. No.: B13145470
M. Wt: 268.11 g/mol
InChI Key: GNWJSXQEEONAGO-UHFFFAOYSA-N
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Description

[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol: is an organic compound that features a bromophenyl group attached to an oxazole ring, which is further substituted with a methyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl and methanol groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzaldehyde with an amino alcohol in the presence of a dehydrating agent can lead to the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol: can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

[2-(4-bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C11H10BrNO2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3

InChI Key

GNWJSXQEEONAGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)Br)CO

Origin of Product

United States

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